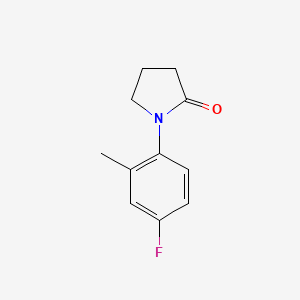
1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one” is a compound that contains a pyrrolidin-2-one ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds known as synthetic cathinones .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones has been reported via the ring contraction and deformylative functionalization of piperidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidin-2-one ring, which is a five-membered nitrogen heterocycle . The presence of the pyrrolidin-2-one ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antiviral Potential
1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, structurally related to 1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one, shows potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. Its molecular structure forms infinite chains through hydrogen bonding, demonstrating its potential in antiviral applications (Tamazyan et al., 2007).
Molecular Synthesis and Characterization
A study on the synthesis and crystal structure of a compound structurally similar to this compound revealed its potential in developing new heterocyclic molecules. This molecule exhibited planar molecular structure except for the pyrrolidin ring, which adopted an envelope conformation. These structural features are significant for the design of new molecules with potential applications in various scientific fields (Sharma et al., 2013).
Applications in Non-linear Optics
Another related study focused on a compound with a similar structure, highlighting its role in non-linear optics. The study explored its stability, reactivity, and molecular properties like first hyperpolarizability, suggesting potential applications in the field of non-linear optics (Murthy et al., 2017).
Fluorescence and Sensing Applications
A pyrrolidine constrained bipyridyl-dansyl conjugate, related to this compound, was developed as a selective ratiometric and colorimetric chemosensor for Al(3+). This demonstrates the compound's potential applications in fluorescence-based sensing technologies (Maity & Govindaraju, 2010).
Antioxidant Activity
Research on derivatives of 2-pyrrolidinones, which are structurally related to this compound, identified certain compounds as effective radical scavengers. This suggests potential applications in antioxidant therapies and related scientific studies (Nguyen et al., 2022).
Mechanism of Action
Target of Action
Pyrrolidin-2-one derivatives are known to interact with a variety of biological targets due to their versatile structure. The specific target of “1-(4-Fluoro-2-methylphenyl)pyrrolidin-2-one” would depend on its specific structure and functional groups .
Mode of Action
The mode of action of “this compound” would depend on its specific target. Generally, pyrrolidin-2-one derivatives can act as agonists or antagonists, inhibitors or activators, depending on their structure and the target they interact with .
Biochemical Pathways
Pyrrolidin-2-one derivatives can affect a variety of biochemical pathways, depending on their specific targets. The affected pathways and their downstream effects of “this compound” would need to be determined through experimental studies .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would depend on its specific structure. Pyrrolidin-2-one derivatives are generally well absorbed and distributed due to their small size and polar nature .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. These effects could range from changes in cell signaling and function to effects on whole organisms .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and presence of other molecules. These factors could affect the compound’s stability, its interaction with its target, and its overall efficacy .
properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXKHAALKSZZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2,4-dimethoxyphenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2570979.png)
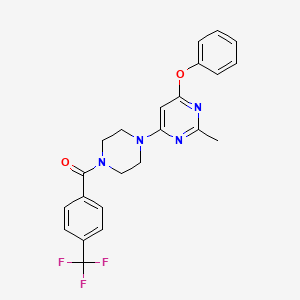
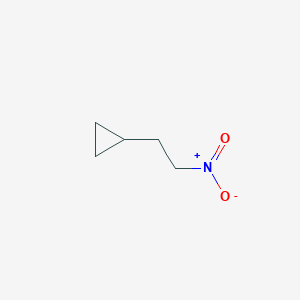

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2570987.png)
![4-tert-butyl-N-[1-methyl-2-morpholino-2-(2-thienyl)ethyl]benzamide](/img/structure/B2570988.png)

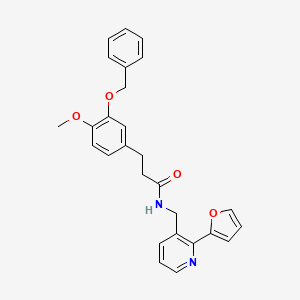
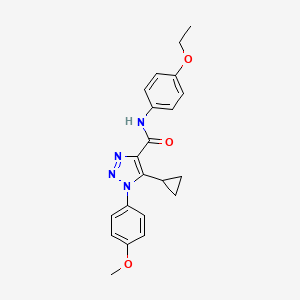
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2570992.png)
![(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2570993.png)

